molecular formula C21H18Cl2N6 B2711398 1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946356-54-3

1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2711398
CAS No.: 946356-54-3
M. Wt: 425.32
InChI Key: YUGWLUWZFAJIJS-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C21H18Cl2N6 and its molecular weight is 425.32. The purity is usually 95%.
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Biological Activity

1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of considerable interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C23_{23}H21_{21}Cl2_{2}N4_{4}
  • Molecular Weight : 436.96 g/mol
  • CAS Number : 1242883-94-8

This structure features a pyrazolo-pyrimidine core linked to a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a recent study reported that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer and melanoma. The most promising derivatives showed GI50_{50} values ranging from 1.17 to 18.40 μM, indicating potent activity against these cancer types .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell Line TestedGI50 (μM)
Compound ANon-small cell lung cancer1.17
Compound BMelanoma5.00
Compound CRenal cancer18.40

Antimicrobial Activity

The antimicrobial properties of this class of compounds have also been extensively studied. Research indicates that derivatives containing the pyrazolo-pyrimidine scaffold exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli showed promising results comparable to standard antibiotics like gentamicin .

Table 2: Antimicrobial Efficacy of Selected Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DS. aureus8 μg/mL
Compound EE. coli16 μg/mL

Neuroprotective Effects

Additionally, research has highlighted potential neuroprotective effects associated with this compound class. In vitro studies have suggested that certain derivatives can inhibit neuroinflammation and protect neuronal cells from oxidative stress, thereby offering therapeutic prospects for neurodegenerative diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It has been shown to interact with various receptors, including serotonin receptors, which may contribute to its antidepressant effects.
  • Antioxidant Activity : The presence of certain functional groups enhances its ability to scavenge free radicals.

Case Studies and Research Findings

Several case studies have provided insights into the efficacy and safety profile of this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects on human embryonic kidney cells (HEK-293) and found that the most active compounds were non-toxic at effective concentrations .
  • In Vivo Studies : Animal models demonstrated that certain derivatives significantly reduced tumor size without severe side effects, supporting their potential for further development in clinical settings .

Properties

IUPAC Name

1-(2-chlorophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N6/c22-15-4-3-5-16(12-15)27-8-10-28(11-9-27)20-17-13-26-29(21(17)25-14-24-20)19-7-2-1-6-18(19)23/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGWLUWZFAJIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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